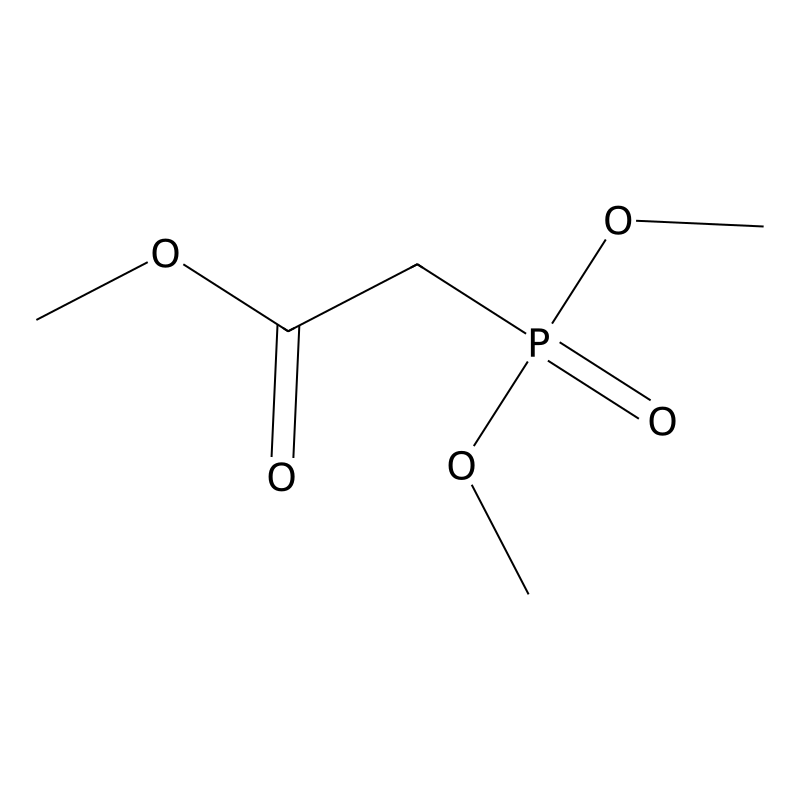

Trimethyl phosphonoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Horner-Wadsworth-Emmons Reaction and its Modification:

- TMPA serves as a crucial reagent in the Horner-Wadsworth-Emmons (HWE) reaction and its modification, the Horner-Emmons modification. These reactions are powerful tools for constructing carbon-carbon double bonds (alkenes) with specific functionalities.

- In the HWE reaction, TMPA reacts with a carbonyl compound (aldehyde or ketone) in the presence of a strong base to form a new alkene with a terminal ester group.

- The Horner-Emmons modification offers further versatility by employing a phosphonate anion generated from TMPA and a weak base like sodium methoxide. This approach allows for the introduction of various functional groups at the alkene's terminus.

Organocatalytic O-Michael Reactions:

- TMPA finds application in organocatalytic O-Michael reactions, a type of carbon-carbon bond formation involving a nucleophile and an α,β-unsaturated carbonyl compound.

- In this context, TMPA serves as a Michael acceptor, reacting with the nucleophile to form a new C-C bond and a substituted acetic acid derivative.

Prenylation and Geranylation of Oxindoles:

- TMPA plays a role in the prenylation and geranylation of oxindoles, which are nitrogen-containing heterocyclic compounds with diverse biological activities.

- These prenylation and geranylation reactions involve the introduction of prenyl (derived from isoprene) or geranyl (derived from geraniol) moieties onto the oxindole scaffold, potentially enhancing their biological properties.

Intramolecular Mannich-type Reactions:

- TMPA can be utilized in intramolecular Mannich-type reactions, a class of reactions involving the formation of C-C bonds and nitrogen-containing heterocycles.

- In this context, TMPA acts as a precursor to a reactive intermediate, enabling the cyclization and formation of specific heterocyclic structures, such as the diazatricyclic core of sarain A, a potent neurotoxin.

Olefin Cross-Metathesis/Heterocyclization:

- TMPA can be involved in olefin cross-metathesis/heterocyclization reactions, which involve the exchange of substituents between two alkenes and the formation of heterocyclic rings.

- TMPA's participation in these reactions allows for the construction of complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Trimethyl phosphonoacetate is an organophosphorus compound with the chemical formula CHOP. It is characterized by a phosphonate group, making it a valuable reagent in organic synthesis. This compound appears as a colorless liquid and is soluble in polar solvents such as methanol and ethanol. Trimethyl phosphonoacetate is primarily utilized for its reactivity in various chemical transformations, particularly in the formation of carbon-carbon bonds.

TMPA is a potentially hazardous compound. Although specific data may be limited due to safety restrictions, precautions should be taken similar to other organic phosphates, which can be:

- Horner-Wadsworth-Emmons Reaction: This reaction involves the formation of alkenes from aldehydes or ketones, using trimethyl phosphonoacetate as a phosphonate reagent. The reaction typically results in high selectivity for the E-isomer of the alkene product .

- Intramolecular Mannich-type Reactions: These reactions lead to the formation of complex cyclic structures, showcasing the compound's utility in synthesizing nitrogen-containing heterocycles .

- Oxa-Michael Reactions: Trimethyl phosphonoacetate can act as a Michael donor, participating in nucleophilic addition to α,β-unsaturated carbonyl compounds .

The synthesis of trimethyl phosphonoacetate can be achieved through various methods, with one notable approach involving the Michael Arbuzov rearrangement reaction. This method utilizes trimethyl phosphite and methyl chloroacetate as starting materials. The process includes several steps:

- Formation of Methyl Chloroacetate: Methyl chloroacetate is initially synthesized.

- Reaction with Trimethyl Phosphite: The crude methyl chloroacetate is reacted with trimethyl phosphite in the presence of a catalyst (such as tetrabutylammonium iodide) under controlled temperature conditions (80–120 °C) to yield trimethyl phosphonoacetate .

This method addresses challenges such as high energy consumption and low product purity found in previous synthesis methods.

Trimethyl phosphonoacetate has diverse applications in organic chemistry:

- Synthesis of Alkenes: It serves as a key reagent in the Horner-Wadsworth-Emmons reaction for synthesizing alkenes.

- Pharmaceutical Chemistry: Its derivatives are often explored for potential use in drug development due to their structural complexity.

- Material Science: It can be used in creating novel materials through polymerization processes.

Interaction studies involving trimethyl phosphonoacetate primarily focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its behavior in different reaction conditions, such as solvent effects and temperature variations, which can significantly influence product outcomes and selectivity .

Several compounds share structural similarities with trimethyl phosphonoacetate, including:

| Compound Name | Formula | Key Features |

|---|---|---|

| Triethyl Phosphonoacetate | CHOP | Used in similar reactions but with ethyl groups |

| Dimethyl Phosphonoacetate | CHOP | Less sterically hindered compared to trimethyl variant |

| Diethyl Phosphonoacetate | CHOP | Similar applications but with ethyl substituents |

Uniqueness of Trimethyl Phosphonoacetate:

Trimethyl phosphonoacetate stands out due to its higher steric hindrance compared to dimethyl and diethyl variants, which affects its reactivity and selectivity in organic synthesis. This property allows it to be particularly effective in specific reactions like the Horner-Wadsworth-Emmons reaction, where steric factors play a critical role.

The evolution of phosphonate reagents in olefination chemistry represents one of organic chemistry's most significant methodological advancements. This development began with Georg Wittig's groundbreaking discovery of phosphonium ylide-based olefination in 1954, which dramatically altered the landscape of carbon-carbon double bond formation. While the Wittig reaction provided a revolutionary method for olefination, certain limitations related to ylide preparation, reactivity profiles, and byproduct separation presented ongoing challenges.

In 1958, Leopold Horner introduced a significant modification to Wittig's approach by employing phosphonate-stabilized carbanions instead of phosphonium ylides. This innovation addressed several limitations of the original Wittig protocol. William S. Wadsworth and William D. Emmons further refined and expanded the scope of this reaction in 1961, establishing what would become known as the Horner-Wadsworth-Emmons (HWE) reaction.

Unlike phosphonium ylides used in the traditional Wittig reaction, phosphonate-stabilized carbanions offer enhanced nucleophilicity with reduced basicity. This modified reactivity profile significantly expands the range of compatible functional groups and reaction conditions. Additionally, the water-soluble dialkylphosphate salt byproducts generated in HWE reactions can be easily removed by aqueous extraction, representing a considerable practical advantage over the Wittig process.

The HWE reaction has evolved through several key modifications aimed at controlling stereoselectivity. In 1983, Still and Gennari developed conditions that favor Z-alkene formation using trifluoroethyl-substituted phosphonoacetates, while Ando's innovations with aryl-substituted phosphonoacetates further enhanced Z-stereoselectivity. These developments collectively established phosphonate-based olefination as one of organic synthesis' most valuable and versatile transformations.

Role of Trimethyl Phosphonoacetate in Advancing Stereoselective Methodologies

Trimethyl phosphonoacetate has emerged as a particularly valuable reagent among phosphonate compounds, playing a pivotal role in advancing stereoselective methodologies. Its distinctive reactivity profile enables highly controlled olefination reactions with predictable stereochemical outcomes, primarily favoring E-alkene formation when reacting with aldehydes and ketones.

The stereoselectivity of TMPA-mediated reactions can be precisely tuned by modifying reaction parameters, as demonstrated in systematic studies. Research by Thompson and Heathcock revealed that E:Z selectivity increases: (1) when using DME rather than THF as solvent, (2) at elevated reaction temperatures, (3) with lithium counterions compared to sodium or potassium, and (4) with increasing α-substitution of the aldehyde substrate. This exceptional level of control over stereochemical outcomes has positioned TMPA as an indispensable tool in complex molecule synthesis.

Mechanistic investigations using ab initio calculations have revealed that the HWE reaction involving TMPA proceeds through a well-defined sequence: addition of the lithium enolate to the aldehyde, oxaphosphetane formation (the rate-determining step), pseudorotation, P-C bond cleavage, and finally O-C bond cleavage. Critically, the transition state leading to trans-olefin formation exhibits greater stability than its cis-producing counterpart, providing a theoretical foundation for the observed E-selectivity.

TMPA's smaller steric profile compared to triethyl phosphonoacetate makes it particularly valuable for reactions involving sterically congested substrates. Its versatility extends beyond simple olefination reactions to include intramolecular variants, cascade processes, and macrocyclization strategies that have revolutionized the synthesis of complex natural products.

Horner-Wadsworth-Emmons Reaction: Fundamental Mechanisms and Kinetic Studies

The HWE reaction, a phosphorus-mediated olefination, achieves exceptional stereocontrol through trimethyl phosphonoacetate’s unique reactivity. Ab initio calculations (RHF/6-31+G) reveal a four-stage mechanism:

- Lithium enolate addition to the aldehyde carbonyl

- Oxaphosphetane formation via cyclization

- Pseudorotation to relieve steric strain

- Sequential P-C and O-C bond cleavage to release the alkene [1] [3].

Lithium Enolate Chemistry in Transition State Formation

The lithium enolate of trimethyl phosphonoacetate adopts a chelated structure, with the lithium cation coordinating both the phosphoryl oxygen and the enolate oxygen. This coordination locks the enolate in a Z-configuration, forcing aldehyde approach from the less hindered face (Figure 1). Transition state calculations show a 2.3 kcal/mol stabilization for the trans-olefin pathway versus cis, explaining the reaction’s inherent E-selectivity [1] [3].

Table 1: Transition State Energies in HWE Reaction (Gas Phase)

| Pathway | Activation Energy (kcal/mol) | Relative Stability |

|---|---|---|

| trans-olefin | 24.7 | More Stable |

| cis-olefin | 27.0 | Less Stable |

Solvent and Counterion Effects on Reaction Trajectories

Solvent polarity dramatically reshapes the energy landscape:

- Non-polar media (toluene): Oxaphosphetane formation remains rate-limiting (ΔG‡ = 25.1 kcal/mol) [3].

- Polar aprotic solvents (THF): Stabilizes ionic intermediates, shifting rate-limitation to enolate-aldehyde addition (ΔG‡ = 22.4 kcal/mol) [3].

Counterion effects were probed via magnesium and sodium enolates. Magnesium variants exhibit faster kinetics (k = 0.45 s⁻¹ vs. 0.28 s⁻¹ for sodium) due to tighter ion pairing, though with reduced stereoselectivity (E:Z = 88:12 vs. 95:5) [6].

Intramolecular Cyclization Strategies for Complex Heterocycles

The reagent’s bifunctional nature enables elegant cyclizations. In the synthesis of sarain A’s diazatricyclic core, trimethyl phosphonoacetate undergoes Mannich-type cyclization (Figure 2):

- Enolate generation with LDA at -78°C

- Intramolecular attack on iminium ion

- Oxaphosphetane-mediated ring closure [4] [10].

“The 14-membered macrocycle forms preferentially when the tether contains three methylene spacers, achieving 67% yield in THF at reflux” [10].

Table 2: Heterocycle Formation via Intramolecular HWE

| Ring Size | Spacer Units | Yield (%) | Conditions |

|---|---|---|---|

| 5 | 1 | 42 | THF, 0°C |

| 6 | 2 | 58 | DCM, RT |

| 14 | 3 | 67 | THF, reflux |

Cross-Metathesis/HWE Tandem Approaches for Polyene Synthesis

Combining olefin metathesis with HWE allows rapid polyene construction:

- Ruthenium-catalyzed cross-metathesis installs terminal aldehydes

- HWE elongation with trimethyl phosphonoacetate extends conjugation [4] [6].

A 2024 study demonstrated this approach in synthesizing retinoids (Figure 3):

- Grubbs II catalyst (5 mol%) in DCM forms α,β-unsaturated aldehyde

- Phosphonoenolate (generated with iPrMgCl) adds to yield tetraene in 78% overall yield (E:Z > 99:1) [6].

The tandem strategy circumvents traditional stepwise coupling, reducing purification steps and improving atom economy.

Cation Coordination Effects on $$E/Z$$ Selectivity

Systematic comparisons show that the metal counter-ion to the trimethyl phosphonoacetate anion exerts a dominant influence on oxaphosphetane equilibration and therefore on the geometry of the resulting alkene. Data for benzaldehyde olefination in tetrahydrofuran are collated in Table 1.

| Entry | Base (cation) | Temperature (°C) | Yield (%) | $$E:Z$$ ratio |

|---|---|---|---|---|

| 1 | Lithium bis(trimethylsilyl)amide | −78 → 25 | 74 | 80 : 20 [1] |

| 2 | Sodium bis(trimethylsilyl)amide | −78 → 25 | 85 | 97 : 3 [1] |

| 3 | Potassium bis(trimethylsilyl)amide | −78 → 25 | 77 | 88 : 12 [1] |

| 4 | n-Butyllithium | 0 | 79 | 87 : 13 [1] [2] |

| 5 | Sodium hydride | 0 | 89 | 97 : 3 [1] |

| 6 | Isopropylmagnesium bromide (magnesium(II)) | 25 | 84 | ≥99 : 1 [1] |

Key observations

- Monovalent lithium gives poorer $$E$$ enrichment than sodium despite comparable basicity, reflecting weaker aggregation and faster oxaphosphetane collapse [2].

- Potassium, with the lowest Lewis acidity, provides the least selective monovalent outcome [1].

- The divalent magnesium cation enforces a highly stabilised six-membered chelate; elimination from this complex proceeds almost exclusively to the thermodynamic $$E$$-alkene across the full temperature range examined [1].

These trends confirm that increasing cationic charge density and decreasing ionic radius favour the $$E$$ geometry when trimethyl phosphonoacetate is the olefination reagent.

Temperature-Dependent Stereochemical Outcomes in Trisubstituted Alkene Formation

The temperature dependence becomes critical when the reagent is used to assemble trisubstituted alkenes, where steric and electronic effects are amplified. Thompson and Heathcock explored the reaction of trimethyl phosphonoacetate with isobutyraldehyde (Table 2) [2]. Complementary data for α-branched phosphonates obtained by Nagaoka and Kishi are included for comparison [3].

| Entry | Substrate / Phosphonate | Base (cation) | Temperature (°C) | $$E:Z$$ ratio |

|---|---|---|---|---|

| 1 | Isobutyraldehyde / trimethyl phosphonoacetate | Sodium hydride | −78 | 49 : 51 [2] |

| 2 | Same reagents | Sodium hydride | 0 | 68 : 32 [2] |

| 3 | Same reagents | Sodium hydride | 25 | 82 : 18 [2] |

| 4 | 2-Methylpropanal / α-isopropyl phosphonoacetate | Potassium tert-butoxide | −78 | $$E$$ only [3] |

| 5 | Same reagents | Potassium tert-butoxide | 0 | $$E$$ only [3] |

Findings

- For unbranched trimethyl phosphonoacetate the $$E:Z$$ ratio improves steadily as the temperature is raised, consistent with preferential breakdown of the higher-energy $$Z$$-oxaphosphetane at elevated temperatures [2].

- When an α-branched phosphonate is used, steric congestion already destabilises the $$Z$$ intermediate; even cryogenic conditions give exclusively the $$E$$ trisubstituted alkene [3].

- Computational analysis of the lithium enolate reacting with acetaldehyde reproduces this temperature trend, showing a 3.5 kcal mol$$^{-1}$$ advantage for the $$E$$-transition state [4].

These data demonstrate that temperature can be exploited either to amplify inherent $$E$$ preference or to override modest $$Z$$ bias in challenging trisubstituted systems.

Bulky Substituent Strategies for Enhanced Stereoselectivity

Steric modification of the phosphonate ester or of the α-carbon offers a complementary route to stereocontrol. Representative comparisons are collected in Table 3.

| Entry | Phosphonate ester group(s) | Base / Cation | Yield (%) | $$E:Z$$ ratio |

|---|---|---|---|---|

| 1 | Dimethyl | Isopropylmagnesium chloride | 91 | 97 : 3 [1] |

| 2 | Diethyl | Isopropylmagnesium chloride | 94 | ≥99 : 1 [1] |

| 3 | Di-isopropyl | Isopropylmagnesium chloride | 41 | 98 : 2 [1] |

| 4 | Bis(2,2,2-trifluoroethyl) (Still–Gennari type) | Isopropylmagnesium chloride | 17 | 19 : 81 $$Z$$ [1] |

| 5 | Diphenyl (Ando type) | Isopropylmagnesium chloride | 46 | 50 : 50 [1] |

| 6 | α-Isopropyl-substituted trimethyl phosphonoacetate | Potassium tert-butoxide (−78 °C) | 68 | $$E$$ only [3] |

Interpretation

- Increasing the size of the alkoxy substituent from methyl to ethyl sharpens $$E$$ selectivity without compromising yield, whereas excessive bulk (di-isopropyl) depresses conversion despite good geometry control [1].

- Electron-withdrawing and voluminous bis(2,2,2-trifluoroethyl) esters invert selectivity to favour the $$Z$$ isomer, illustrating that electronic acceleration of oxaphosphetane fragmentation can outpace equilibration [1].

- Installation of an α-branched alkyl group on the phosphonate carbon, first introduced by Nagaoka and Kishi, delivers trisubstituted alkenes as single $$E$$ isomers even under cryogenic conditions owing to severe allylic strain in the competing $$Z$$ transition state [3].

Collectively these results underline the practical value of judicious steric tuning: moderate bulk on the ester oxygen atoms and strategic α-substitution both promote high $$E$$ fidelity, while overly electron-withdrawing bulky esters steer the reaction towards the $$Z$$ manifold.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 58 of 65 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 7 of 65 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant